N-(3,4-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(3,4-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H25N3O4 and its molecular weight is 419.481. The purity is usually 95%.
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Scientific Research Applications
Biological Effects of Related Compounds
The compound N-(3,4-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide may share similarities with a class of chemicals including acetamide and formamide. Kennedy (2001) reviewed the biological effects of these chemicals, emphasizing that their responses can vary qualitatively and quantitatively, reflecting the biology of the material and its usage or proposed usage. Although the review focuses on toxicity, the biological variability among these chemicals suggests a range of interactions and effects in biological systems, potentially relevant to the compound (Kennedy, 2001).
Antituberculosis Activity
Organotin compounds, particularly organotin(IV) complexes, have been scrutinized for their antituberculosis activity. The structural diversity of the organotin moiety in these complexes and their interaction with various ligands suggest a nuanced biological activity that may relate to the complex structure of the compound . Notably, triorganotin(IV) complexes exhibit superior antituberculosis activity compared to diorganotin(IV) complexes, highlighting the importance of molecular structure in biological efficacy (Iqbal, Ali, & Shahzadi, 2015).
Organic Optoelectronics and OLEDs
The compound's structure, containing aromatic rings and nitrogen-containing heterocycles, may find relevance in the field of organic optoelectronics. BODIPY-based materials, similar in structural complexity, have emerged as platforms for applications such as sensors, organic thin-film transistors, and organic photovoltaics. Their application in organic light-emitting diodes (OLEDs), although less explored, shows promise, suggesting that the compound might also hold potential in these technologically significant areas (Squeo & Pasini, 2020).
Chiral Oxazinoindoles in Bioactivity
Chiral 1,4-Oxazino[4,3-a]indoles, which possess a structural motif similar to that in the compound , have been studied for their bioactive properties, including antidepressant, anti-inflammatory, or antitumor activity. The synthesis and bioactive properties evaluation of these compounds underscore the potential biological and therapeutic relevance of similarly structured molecules (Dupeux & Michelet, 2022).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-16-7-8-18(13-17(16)2)25-24(30)23(29)20-14-27(21-6-4-3-5-19(20)21)15-22(28)26-9-11-31-12-10-26/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZWUXYDYRVJCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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